

Safety and handling of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1588010

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling and Application of **1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde**

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and application of **1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde** (CAS No. 701911-46-8). Pyrazole derivatives are foundational scaffolds in medicinal chemistry and agrochemical development, prized for their diverse biological activities.^{[1][2]} **1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde** serves as a key synthetic intermediate, and a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This guide synthesizes critical data from safety data sheets (SDS), peer-reviewed literature, and chemical supplier information to offer field-proven insights into its chemical properties, hazard profile, handling protocols, and emergency procedures.

Chemical Identity and Properties

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a substituted pyrazole aldehyde. The pyrazole ring is a well-established pharmacophore, and the aldehyde functional group provides a reactive handle for a multitude of synthetic transformations, making it a valuable building block in the development of complex organic molecules.^[3]

Property	Value	Source
IUPAC Name	1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde	[4]
Synonyms	1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxaldehyde	[4]
CAS Number	701911-46-8	[4]
Molecular Formula	C ₈ H ₁₂ N ₂ O	[4]
Molecular Weight	152.19 g/mol	PubChem
Physical Form	Liquid	[5]
InChI Key	NDKOKWXOWTVYJR-UHFFFAOYSA-N	[5]
Storage Temp.	2-8°C	[5]

Hazard Identification and Toxicological Profile

A comprehensive risk assessment is the cornerstone of safe laboratory practice. Based on aggregated GHS data, this compound presents moderate hazards that require diligent control measures.[\[4\]](#) The primary routes of exposure are inhalation, skin contact, and eye contact.

Table 2: GHS Hazard Identification Summary

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Skin Corrosion/Irritation	GHS07	Warning	H315: Causes skin irritation
Serious Eye Damage/Irritation	GHS07	Warning	H319: Causes serious eye irritation
STOT - Single Exposure	GHS07	Warning	H335: May cause respiratory irritation
Acute Toxicity, Oral	GHS07	Warning	H302: Harmful if swallowed

Note: Citations for all hazard statements:[4][6][7][8]

Toxicological Insights: To date, the chemical, physical, and toxicological properties of this specific compound have not been exhaustively investigated.[9] However, the identified hazards are consistent with reactive aldehydes and substituted heterocyclic compounds. The aldehyde group can react with biological nucleophiles, leading to irritation. Prolonged or repeated exposure may cause allergic reactions in sensitive individuals.[9] There is currently no data identifying it as a carcinogen by IARC.[9]

Core Protocol: Safe Handling and Personal Protective Equipment (PPE)

Adherence to a multi-layered safety protocol is non-negotiable. This involves a combination of engineering controls, administrative procedures, and appropriate PPE.

Engineering Controls:

- Ventilation: All handling of **1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde**, including weighing, transferring, and use in reactions, must be performed within a certified chemical fume hood.[7] This is the primary defense against respiratory exposure to vapors or aerosols, directly mitigating the H335 (May cause respiratory irritation) hazard.[4][6][7][10]
- Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

- Eye and Face Protection: Wear ANSI Z87.1-compliant chemical safety goggles or a full-face shield. Standard safety glasses do not provide a sufficient seal to protect against splashes, which is critical given the H319 (Causes serious eye irritation) hazard.[4][6][7][10]
- Skin Protection:
 - Gloves: Wear chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.[9] Employ proper glove removal technique to avoid cross-contamination.[9]

- Lab Coat: A flame-resistant lab coat should be worn and buttoned to protect skin and personal clothing.
- Respiratory Protection: For routine operations within a fume hood, respiratory protection is not typically required. However, for spill cleanup or in situations with potential for high aerosolization, a NIOSH-approved respirator with organic vapor cartridges is recommended. [5][9] For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used.[9]

Hygiene Practices:

- Wash hands thoroughly with soap and water after handling and before leaving the laboratory. [6][7]
- Do not eat, drink, or smoke in areas where this chemical is handled or stored.[7][10][11]
- Contaminated work clothing should be removed and laundered before reuse.[6][11]

Storage, Stability, and Incompatibility

Proper storage is essential for maintaining the chemical's purity and preventing hazardous reactions.

- Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[7] The recommended storage temperature is between 2-8°C.[5] Keep the container tightly closed to prevent moisture absorption, as the compound may be hygroscopic.[7][9] For long-term storage, storing under an inert gas like argon or nitrogen is best practice.[9]
- Stability: The compound is stable under recommended storage conditions.[9]
- Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides, as these can trigger vigorous or exothermic reactions.[9]

Accidental Release and Emergency Procedures

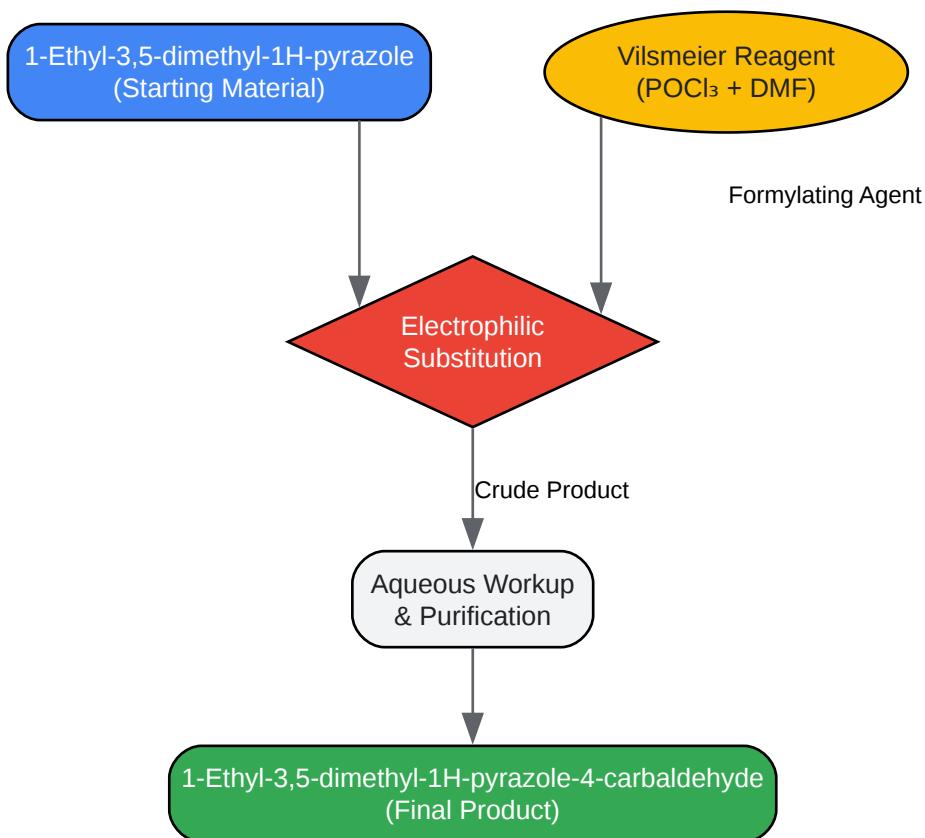
A prepared response is critical to mitigating the impact of an accident.

First Aid Measures:

- Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6][7][9]
- Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][7][9]
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7][9]
- Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7][9][10]

Spill and Leak Procedures:

- Containment: Evacuate non-essential personnel. Wearing full PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.
- Cleanup: Collect the absorbed material and place it into a suitable, sealed container for disposal.[9] Avoid creating dust or aerosols during cleanup.[9]
- Ventilation: Ensure the area is well-ventilated after cleanup.


Fire-Fighting Measures:

- Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[9]
- Specific Hazards: Combustion may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NO_x).[9]
- Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Synthesis and Reactivity Overview

Understanding the synthesis of this aldehyde provides context for its potential impurities and reactivity. The most common and industrially relevant method for its preparation is the Vilsmeier-Haack reaction. This reaction formylates electron-rich aromatic and heterocyclic rings.

The causality for choosing this method lies in its efficiency and the high electron density of the pyrazole ring, which makes it susceptible to electrophilic substitution by the Vilsmeier reagent (a chloroiminium ion derived from DMF and POCl_3).[12][13][14]

[Click to download full resolution via product page](#)

Caption: Vilsmeier-Haack synthesis workflow.

The aldehyde functionality of the final product makes it a versatile intermediate. It readily undergoes reactions such as Schiff base formation with primary amines, oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions, opening pathways to a wide array of more complex derivatives.[13]

Applications in Research and Drug Development

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs.^[1] **1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde** is utilized as a building block for:

- Pharmaceutical Development: Synthesis of novel compounds for screening as anti-inflammatory, analgesic, anti-cancer, and antimicrobial agents.^{[1][3][15]}
- Agrochemical Chemistry: Used in the formulation of next-generation pesticides and herbicides, where the pyrazole core contributes to biological activity.^[3]
- Organic Synthesis: Serves as a versatile intermediate for creating complex heterocyclic systems and libraries of compounds for high-throughput screening.^[16]

Disposal Considerations

Waste disposal must be conducted in strict accordance with all federal, state, and local environmental regulations.

- Chemical Waste: Dispose of this material by offering surplus and non-recyclable solutions to a licensed professional waste disposal company.^[9]
- Incineration: Where permissible, chemical incineration with an afterburner and scrubber is a suitable disposal method.^[9]
- Contaminated Packaging: Dispose of contaminated packaging as unused product.^[9] Do not reuse empty containers.

References

- Capot Chemical. (2025, November 10). MSDS of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Link
- ChemicalBook. (2025, July 5).
- AK Scientific, Inc. (n.d.). Safety Data Sheet (United States).
- CymitQuimica. (2024, December 19). Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde. Link
- ResearchGate. (2011, August 6). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Link

- ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 1-ETHYL-1H-PYRAZOLE-4-CARBALDEHYDE. Link
- PubChem. (n.d.). **1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.**
- Chem-Impex. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde. Link
- PubChem. (n.d.). ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate.
- Kumar, B. C., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
- Hyma Synthesis Pvt. Ltd. (n.d.).
- Sigma-Aldrich. (n.d.). **1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.** Link
- Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
- Alam, M. J., et al. (2022).
- Potapov, A. S., et al. (2004). Synthesis of 1-Ethylpyrazole-4-carbaldehydes, 1,1'-Methylenebis(3,5-dimethylpyrazole-4-carbaldehyde)
- ChemicalBook. (n.d.). 3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE. Link
- Molecules. (2021).
- Li, Y-T., et al. (2012). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. PubMed Central. Link
- Card, G. L., et al. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design.
- ResearchGate. (2011). Synthesis and reactions of pyrazole-4-carbaldehydes. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | C8H12N2O | CID 3157461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | 701911-46-8 [sigmaaldrich.com]
- 6. aksci.com [aksci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | C8H12N2O2 | CID 215436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. capotchem.com [capotchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jpsionline.com [jpsionline.com]
- 16. 3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE | 22042-79-1 [chemicalbook.com]
- To cite this document: BenchChem. [Safety and handling of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1588010#safety-and-handling-of-1-ethyl-3-5-dimethyl-1h-pyrazole-4-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com